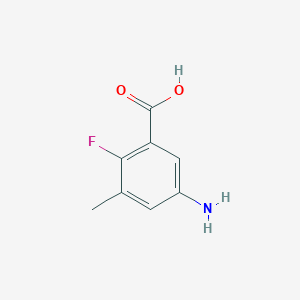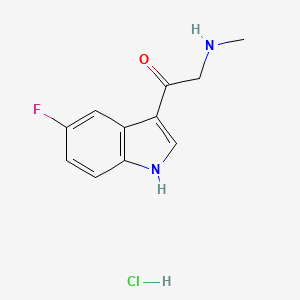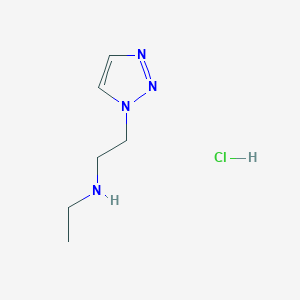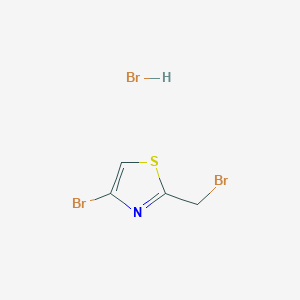
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of two bromine atoms, one attached to the thiazole ring and the other to a methyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide typically involves the bromination of 2-(methylthio)-1,3-thiazole. The reaction is carried out in the presence of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of the corresponding thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido-thiazoles, thiocyanato-thiazoles, and methoxy-thiazoles.
Oxidation Reactions: Products include thiazole sulfoxides and sulfones.
Reduction Reactions: Products include thiazole derivatives with reduced bromine content.
Applications De Recherche Scientifique
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor in the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)pyridine hydrobromide: Similar in structure but contains a pyridine ring instead of a thiazole ring.
4-Bromo-2-fluorobenzonitrile: Contains a bromine atom and a nitrile group but lacks the thiazole ring.
4-Bromophenylacetic acid: Contains a bromine atom and a carboxylic acid group but lacks the thiazole ring.
Uniqueness
4-Bromo-2-(bromomethyl)-1,3-thiazole hydrobromide is unique due to the presence of both bromine atoms and the thiazole ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C4H4Br3NS |
|---|---|
Poids moléculaire |
337.86 g/mol |
Nom IUPAC |
4-bromo-2-(bromomethyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C4H3Br2NS.BrH/c5-1-4-7-3(6)2-8-4;/h2H,1H2;1H |
Clé InChI |
XNGYNWXMAJTCQF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(S1)CBr)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


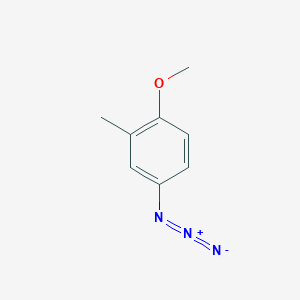

![3-{Bicyclo[1.1.1]pentan-1-yl}pyrrolidine](/img/structure/B13514835.png)
![3-({Bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoicacidhydrochloride](/img/structure/B13514838.png)
![2-(Azetidin-3-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B13514844.png)
![1-{7,7-Difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanamine hydrochloride](/img/structure/B13514850.png)
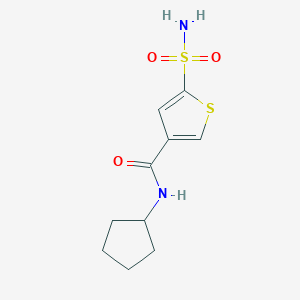
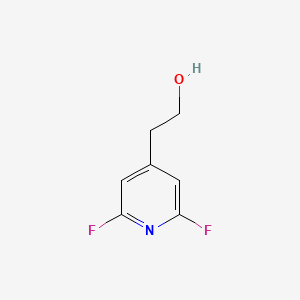

![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
